2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride
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Overview
Description
2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods often utilize green chemistry principles to minimize environmental impact. One such method is a one-pot three-component cascade reaction in an aqueous medium, which involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-4-one derivatives, which have been studied for their biological activities .
Scientific Research Applications
2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By targeting these enzymes, the compound can induce apoptosis and reduce cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications.
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-4H,(H2,8,11,12);1H |
InChI Key |
DANZSEIIPOKJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)N)N=C1.Cl |
Origin of Product |
United States |
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